molecular formula C₁₅H₂₃NO₃ B1141798 1-[4-(2-Methoxyethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol CAS No. 82961-02-2

1-[4-(2-Methoxyethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol

Cat. No. B1141798
CAS RN: 82961-02-2
M. Wt: 265.35
InChI Key:
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Description

1-[4-(2-Methoxyethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol, also known as 2-Methoxyethenylphenoxy-N-propan-2-ylaminopropan-2-ol or 2-MEPP, is a structural analog of the widely studied compound 1-[4-(2-methoxyphenyl)phenoxy]-3-propan-2-ylaminopropan-2-ol (2-MPPP). It is an organic compound that has been of interest to researchers in recent years due to its potential applications in various fields.

Scientific Research Applications

Kinetic Resolution of Racemic Intermediates

This compound has been used in the kinetic resolution of racemic intermediates. In one study, Pseudomonas fluorescens lipase (PFL) was used as a biocatalyst for the kinetic resolution of a racemic intermediate of metoprolol. PFL selectively acylated the R-form of this racemic intermediate in a short duration of 3 hours .

2. Synthesis of Metoprolol EP Impurity D The compound has been used in the synthesis of metoprolol EP Impurity D. The synthesis was accomplished starting from 4-(2-methoxyethyl)phenol in two steps via KOH-mediated substitution with epichlorohydrin and then H2SO4 catalyzed hydrolysis of the formed epoxide .

Drug Development

As an intermediate of metoprolol, this compound plays a crucial role in drug development, particularly in the production of β1-blocker drugs. These drugs are used to manage conditions such as high blood pressure and chest pain .

Biocatalysis

The compound has been used in biocatalysis, a process that uses natural catalysts, such as protein enzymes, to conduct chemical reactions. This provides a more efficient and environmentally friendly alternative to traditional chemical processes .

Green Chemistry

The compound has been used in green chemistry practices, particularly in the synthesis of metoprolol EP Impurity D. The process involves the use of ultrasonic waves, providing a more sustainable and environmentally friendly method of synthesis .

Mechanism of Action

Target of Action

The primary target of 1-[4-(2-Methoxyethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol is the adrenergic β-1 receptor . This receptor plays a crucial role in the regulation of heart function.

Mode of Action

As a selective adrenergic β-1-blocking agent , this compound binds to the β-1 adrenergic receptors, inhibiting the action of catecholamines, such as adrenaline and noradrenaline. This results in a decrease in heart rate, cardiac output, and blood pressure.

properties

IUPAC Name

1-[4-(2-methoxyethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-9,12,14,16-17H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUWWYDYCIZGNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)C=COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Methoxyethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol

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